![molecular formula C24H18ClN3O2 B2665197 1-(4-chlorophenyl)-7,8-dimethoxy-3-phenyl-1H-pyrazolo[4,3-c]quinoline CAS No. 932280-61-0](/img/structure/B2665197.png)
1-(4-chlorophenyl)-7,8-dimethoxy-3-phenyl-1H-pyrazolo[4,3-c]quinoline
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Overview
Description
Quinolines are nitrogen-containing bicyclic compounds that are widely found throughout nature in various forms . They are utilized in areas of medicine, food, catalysts, dyes, materials, refineries, electronics, etc . The quinoline nucleus is present in numerous biological compounds, e.g., antimalarial, antimicrobial, antimycobacterial, antidepressant, anticonvulsant, antiviral, anticancer, antihypertensive, platelet-derived growth factor (PDGF) receptor tyrosine kinase (RTK) inhibitory, antiinflammatory, antioxidant, and anti-human immunodeficiency virus (HIV) agents .
Synthesis Analysis
The synthesis of quinoline derivatives often involves chemical modification of quinoline, which is one of the commonest approaches used in drug discovery . This results in improved therapeutic effects and explains the wide occurrence of quinolones in bioactive natural products .
Molecular Structure Analysis
The molecular structure of quinoline derivatives is often characterized by spectroscopic and XRD methods . The structure exhibits C–H⋯N intermolecular interaction and π⋯π interactions . The structural and electronic properties of the molecule are often investigated by density functional theory method with B3LYP hybrid functional .
Chemical Reactions Analysis
Quinoline derivatives are known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death .
Physical And Chemical Properties Analysis
The physical and chemical properties of quinoline derivatives are often characterized by FT-IR, 1H and 13C-NMR, ESI-MS, and elemental analysis . Their physicochemical parameters (Lipinski’s descriptors) are also calculated using cheminformatics software .
Scientific Research Applications
Antibacterial Activity
Quinazolines and quinazolinones exhibit potent antibacterial properties. Researchers have synthesized various substituted quinazolinones and tested their efficacy against Gram-negative and Gram-positive bacteria. For instance, 3-benzyl-2-(4-chlorophenyl) quinazolin-4(3H)-one demonstrated remarkable in vitro antimicrobial activity against Staphylococcus aureus .
Anticancer Potential
Quinazoline derivatives have shown promise in cancer therapy. Some approved drugs, such as erlotinib and gefitinib, are quinazoline-based and used for treating lung and pancreatic cancers. Investigating the structure-activity relationships (SAR) of quinazolinones can lead to novel drug molecules with anticancer properties .
Anti-Inflammatory Effects
Quinazolines possess anti-inflammatory activity. Their ability to modulate inflammatory pathways makes them interesting targets for drug development. Researchers continue to explore quinazoline derivatives as potential anti-inflammatory agents .
Anticonvulsant Properties
Certain quinazolinones exhibit anticonvulsant effects. These compounds may play a role in managing epilepsy and related disorders. Investigating their mechanisms of action and optimizing their structures could lead to novel anticonvulsant drugs .
Antifungal Activity
Quinazoline derivatives have demonstrated antifungal properties. Researchers have evaluated their efficacy against fungal pathogens, making them potential candidates for antifungal drug development .
Antioxidant Effects
Although not extensively studied, quinazoline derivatives may possess antioxidant activity. Their ability to scavenge free radicals could have implications for various health conditions .
Mechanism of Action
Safety and Hazards
Future Directions
Quinoline derivatives have a high potential for biological activity and are used as medicinal drugs . They are known for their anticancer, antitubercular, antifungal, and antiviral activities . Therefore, the synthesis of new quinoline derivatives continues to be a promising direction among chemists, pharmacists, and drug developers .
properties
IUPAC Name |
1-(4-chlorophenyl)-7,8-dimethoxy-3-phenylpyrazolo[4,3-c]quinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18ClN3O2/c1-29-21-12-18-20(13-22(21)30-2)26-14-19-23(15-6-4-3-5-7-15)27-28(24(18)19)17-10-8-16(25)9-11-17/h3-14H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGIBYBHXKMOYJR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C3=C(C=N2)C(=NN3C4=CC=C(C=C4)Cl)C5=CC=CC=C5)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-chlorophenyl)-7,8-dimethoxy-3-phenyl-1H-pyrazolo[4,3-c]quinoline |
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